Product packaging for 1-Adamantyl trifluoroacetate(Cat. No.:)

1-Adamantyl trifluoroacetate

Cat. No.: B8047328
M. Wt: 248.24 g/mol
InChI Key: XVMCUCZHUFRUNL-UHFFFAOYSA-N
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Description

1-Adamantyl trifluoroacetate (CAS 58652-54-3) is a chemical reagent with the molecular formula C12H15F3O2 and a molecular weight of 248.24 g/mol . This compound serves as a valuable intermediate and protecting group in sophisticated organic synthesis. Its primary research application is in the oxidation of adamantane derivatives; it is efficiently formed through the catalytic oxidation of adamantanes by molecular oxygen using sodium nitrite in trifluoroacetic acid (TFA), providing a route to synthesize adamantanols in good yields . The compound also finds specific utility in peptide synthesis. The S-1-adamantyl group can be used as a protecting group for cysteine, which is later cleaved under specific conditions, such as with trifluoromethanesulphonic acid-thioanisole in TFA, demonstrating its role in the synthesis of complex peptides like the 37-residue human calcitonin gene-related peptide (hCGRP) . Furthermore, its use is documented in the synthesis of novel adamantane-derived sulfoacetic acids, where bis(trifluoroacetyl)sulfate (generated from H2SO4 and TFAA) is used for selective sulfonation . Patents also highlight its relevance in the synthesis of advanced pharmaceutical intermediates, particularly adamantane derivatives investigated for cognitive and neurodegenerative diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F3O2 B8047328 1-Adamantyl trifluoroacetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantyl 2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O2/c13-12(14,15)10(16)17-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMCUCZHUFRUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Adamantyl Trifluoroacetate

Direct Functionalization Approaches to 1-Adamantyl Trifluoroacetate (B77799)

Direct methods for the synthesis of 1-adamantyl trifluoroacetate involve the introduction of the trifluoroacetoxy group onto the adamantane (B196018) skeleton in a single conceptual stage. These approaches are often characterized by the direct activation of a C-H bond at one of the tertiary bridgehead positions of the adamantane cage.

Oxidative Routes Yielding this compound

Oxidative processes provide a direct avenue to this compound from adamantane. These reactions leverage oxidizing agents to functionalize the adamantane C-H bonds, with trifluoroacetic acid often serving as both the solvent and the source of the trifluoroacetate group.

A notable method for the preparation of this compound involves the oxidation of adamantane using molecular oxygen in trifluoroacetic acid, catalyzed by sodium nitrite (B80452). acs.org In this process, a catalytic quantity of sodium nitrite is crucial for the reaction to proceed effectively. acs.org Trifluoroacetic acid has been identified as the most suitable solvent for this transformation. acs.org The reaction initially yields this compound, which can then be hydrolyzed to afford 1-adamantanol (B105290). acs.org

Table 1: Oxidation of Adamantane with Oxygen in Trifluoroacetic Acid

Reactant Catalyst Solvent Product

Note: Specific yield and reaction conditions for the direct isolation of this compound are not detailed in the available literature, which primarily focuses on the subsequent conversion to 1-adamantanol.

The functionalization of adamantane can also be accomplished using a combination of iodate (B108269) and chloride salts in trifluoroacetic acid (HTFA). figshare.com This method has been investigated as a model system for understanding the mechanism of light alkane oxidation. figshare.com The reaction is proposed to proceed through a free-radical mechanism. figshare.com A chlorine radical is suggested to be the species responsible for the initial hydrogen atom abstraction from the adamantane core, forming an adamantyl radical. figshare.com This radical is then trapped by iodine, which is generated in situ from the reduction of iodate, to form 1-iodoadamantane (B1585816). figshare.com The resulting 1-iodoadamantane is subsequently converted to this compound in the trifluoroacetic acid solvent. figshare.com An important aspect of this method is the stability of the resulting trifluoroacetate ester to further oxidation under the reaction conditions. figshare.com

Comparative studies have shown that this method exhibits a notable selectivity for the tertiary (3°) C-H bonds over the secondary (2°) C-H bonds of adamantane, with a 3°:2° selectivity ratio of approximately 5.2:1. figshare.com

Table 2: Functionalization of Adamantane by Iodate/Chloride System

Substrate Reagents Solvent Key Intermediate Final Product 3°:2° Selectivity

Direct Fluorination Pathways to Adamantyl Trifluoroacetates

The synthesis of this compound through a direct fluorination pathway, where a fluorinating agent is used to directly introduce the trifluoroacetoxy group, is not a widely documented method in scientific literature. Research in the area of direct fluorination of adamantane and its derivatives primarily focuses on the introduction of fluorine atoms onto the adamantane cage, leading to compounds such as fluoroadamantanes or perfluoroadamantane, rather than the formation of a trifluoroacetate ester. researchgate.net

One related study on the aerosol direct fluorination of 1-adamantyl acetate (B1210297) resulted in the formation of F-1-adamantyl trifluoroacetate, where the adamantane core is perfluorinated. researchgate.net However, this method involves the fluorination of an already existing ester, not the formation of the ester via a fluorination reaction.

Indirect Synthesis and Derivatization Routes Involving this compound

Indirect methods for the synthesis of this compound typically start with an adamantane derivative that already possesses a functional group at the 1-position, which is then converted to the trifluoroacetate ester.

Esterification Reactions with Trifluoroacetic Acid

A straightforward and common method for the synthesis of this compound is the esterification of 1-adamantanol with trifluoroacetic acid or its more reactive anhydride (B1165640), trifluoroacetic anhydride (TFAA). sigmaaldrich.comwikipedia.org This reaction falls under the general category of Fischer esterification when using the acid, or acylation when using the anhydride.

The use of trifluoroacetic anhydride is particularly effective for the esterification of alcohols due to its high reactivity. sigmaaldrich.com The reaction with 1-adamantanol would proceed by the nucleophilic attack of the hydroxyl group of 1-adamantanol on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a molecule of trifluoroacetic acid, resulting in the formation of this compound. This method is generally high-yielding and can often be performed under mild conditions. sigmaaldrich.com The reaction can be carried out with or without a solvent, and sometimes a base is added to scavenge the acid byproduct. sigmaaldrich.com

Table 3: Esterification of 1-Adamantanol

Substrate Reagent Product

Rearrangements from Positional Isomers, e.g., 2-Adamantyl Trifluoroacetate Isomerization

The synthesis of this compound can be efficiently achieved through the acid-catalyzed rearrangement of its positional isomer, 2-adamantyl trifluoroacetate. This isomerization is a thermodynamically driven process, capitalizing on the greater stability of the tertiary 1-adamantyl carbocation compared to the secondary 2-adamantyl carbocation.

The mechanism of this rearrangement involves the protonation of the ester oxygen of 2-adamantyl trifluoroacetate by a strong acid, such as trifluoroacetic acid itself, which serves as both the solvent and the catalyst. This is followed by the departure of trifluoroacetic acid as a neutral molecule, generating the secondary 2-adamantyl carbocation. This carbocation is highly unstable and readily undergoes a series of hydride and alkyl shifts across the adamantane cage. This intramolecular reorganization ultimately leads to the formation of the more stable tertiary 1-adamantyl carbocation at a bridgehead position. The planarity of a true carbocation is not fully achievable at the bridgehead of the rigid adamantane structure, yet the tertiary nature of this position provides significant stabilization. Finally, the 1-adamantyl carbocation is trapped by a trifluoroacetate anion from the reaction medium to yield the final product, this compound.

The driving force for this reaction is the substantial difference in stability between the secondary and tertiary carbocations of the adamantane framework. This inherent thermodynamic preference ensures a high conversion of the 2-isomer to the 1-isomer under acidic conditions.

Table 1: Comparison of Adamantyl Carbocation Stability

CarbocationPositionRelative Stability
1-AdamantylTertiary (Bridgehead)More Stable
2-AdamantylSecondaryLess Stable

This interactive table highlights the key factor driving the isomerization process.

Generation through Trifluoroacetate Release Protocols

This compound can also be synthesized using methods that involve the in-situ generation and release of the trifluoroacetate anion, which then acts as a nucleophile. A common approach in this category is the reaction of a suitable 1-adamantyl precursor with a reagent that serves as a source of trifluoroacetate.

One such protocol involves the use of silver trifluoroacetate (AgOCOCF₃). This method is particularly effective when starting from 1-adamantyl halides, such as 1-bromoadamantane (B121549) or 1-chloroadamantane. The reaction proceeds via the interaction of the silver salt with the adamantyl halide. The high affinity of the silver ion for the halide promotes the departure of the leaving group, leading to the formation of the 1-adamantyl carbocation. This carbocation is then immediately captured by the trifluoroacetate anion released from the silver salt. The precipitation of the insoluble silver halide (e.g., AgBr or AgCl) drives the reaction to completion.

Table 2: Reaction Parameters for Synthesis via Silver Trifluoroacetate

Reactant 1Reactant 2SolventProduct
1-BromoadamantaneSilver TrifluoroacetateAprotic, non-coordinating (e.g., dichloromethane)This compound
1-ChloroadamantaneSilver TrifluoroacetateAprotic, non-coordinating (e.g., dichloromethane)This compound

This interactive table outlines the key components for this synthetic approach.

Another variation of the trifluoroacetate release protocol involves the reaction of 1-adamantanol with trifluoroacetic anhydride. In this esterification reaction, trifluoroacetic anhydride acts as a powerful acylating agent. The reaction is typically catalyzed by a strong acid. The hydroxyl group of 1-adamantanol attacks one of the carbonyl carbons of the anhydride, and subsequent elimination of a molecule of trifluoroacetic acid yields the desired this compound. This method is often high-yielding and proceeds under relatively mild conditions.

These synthetic methodologies provide versatile and effective routes to this compound, a valuable intermediate in the synthesis of various adamantane-based compounds.

Mechanistic Studies of Reactions Involving 1 Adamantyl Trifluoroacetate

Carbocationic Rearrangements and Hydride Shifts

The formation of the 1-adamantyl cation from 1-adamantyl trifluoroacetate (B77799) is a gateway to several mechanistic pathways, including classical rearrangements and intramolecular hydride transfers.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org This process typically results in the formation of a more stable carbocation from a less stable one, for instance, a tertiary carbocation from a secondary one. uni-giessen.de

In the context of the adamantyl system, the 1-adamantyl cation, which is formed upon the departure of the trifluoroacetate leaving group, is a tertiary bridgehead carbocation. Due to its inherent stability, it does not typically undergo further Wagner-Meerwein rearrangement of its cage structure, as any such shift would likely lead to a less stable secondary carbocation. uni-giessen.de However, the Wagner-Meerwein rearrangement is a crucial mechanism in the synthesis of the adamantane (B196018) skeleton itself from other polycyclic precursors, where the rearrangement drives the reaction toward the thermodynamically stable diamondoid structure. uni-giessen.de

Table 1: Wagner-Meerwein Rearrangement Characteristics

Feature Description
Reaction Type Cationic rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org
Migrating Group Hydrogen, alkyl, or aryl group. wikipedia.org
Driving Force Formation of a more stable carbocation. uni-giessen.de

| Relevance to 1-Adamantyl Cation | The 1-adamantyl cation is already a stable tertiary carbocation and does not typically undergo further skeletal rearrangement. |

In systems where the adamantyl group is attached to a larger molecule, the initially formed carbocation can undergo intramolecular hydride shifts. A notable example is the 1,5-hydride transfer. This process involves the migration of a hydrogen atom from one part of a molecule to a cationic center five atoms away. rsc.orgwikipedia.org

In studies involving di(1-adamantyl)methanol derivatives, reaction with trifluoroacetic acid (TFA) can generate a trifluoroacetate intermediate. rsc.org The departure of the trifluoroacetate group forms a carbocation. This carbocation can then undergo an intramolecular 1,5-hydride shift, leading to the formation of a more stable carboxonium ion. rsc.orgrsc.orgrsc.org This pathway competes with other reactions such as intermolecular hydride transfer from a reducing agent. rsc.org For example, the carbocation formed from anti-[2-(3-ethoxythienyl)]di(1-adamantyl)methanol in the presence of TFA undergoes a 1,5-hydride shift to yield a carboxonium ion. rsc.org

Cationic Processes and Ion-Pair Intermediates

The behavior of the 1-adamantyl cation is highly dependent on the solvent environment, which can influence reaction pathways and lead to the formation of distinct intermediates.

Dimethyl sulfoxide (B87167) (DMSO) is a polar aprotic solvent capable of influencing cationic reaction mechanisms. nih.gov For substrates that react via an ionization pathway, such as 1-adamantyl derivatives, DMSO can act as a nucleophile, trapping the carbocationic intermediate. nih.gov

Studies on related adamantyl compounds with good leaving groups, like 1-adamantyl mesylate, demonstrate that they react in DMSO via a first-order process. nih.gov This suggests the formation of a carbocation intermediate (or an ion pair) in the rate-determining step. Similarly, exo-2-phenyl-endo-bicyclo[2.2.1]heptyl trifluoroacetate readily eliminates trifluoroacetic acid in DMSO through a cationic mechanism. nih.gov These findings establish that DMSO can serve as a viable solvent for promoting and participating in cationic processes involving adamantyl systems and trifluoroacetate leaving groups. nih.gov

When the 1-adamantyl cation is generated in DMSO, it can be captured by the solvent. The lone pair on the oxygen atom of DMSO attacks the carbocation, resulting in the formation of a stable oxosulfonium ion. nih.gov

In experiments with 1-adamantyl mesylate in deuterated DMSO (DMSO-d6), the formation of a long-lived oxosulfonium ion, 1-Ad-OS(CD3)2+, was observed and characterized spectroscopically. nih.gov This intermediate is notably stable, reacting only slowly with trace amounts of water at elevated temperatures to form 1-adamantanol (B105290). nih.gov This demonstrates a key mechanistic pathway where the solvent not only facilitates the ionization but also actively participates by forming a covalent bond with the resulting carbocation.

Table 2: Reaction of 1-Adamantyl Cation in DMSO

Step Description Intermediate/Product
1. Ionization 1-Adamantyl trifluoroacetate generates the 1-adamantyl cation and a trifluoroacetate anion. 1-Adamantyl cation (1-Ad+)
2. Nucleophilic Attack The oxygen atom of the DMSO solvent attacks the 1-adamantyl cation. Transient oxosulfonium ion

| 3. Product Formation | A stable oxosulfonium ion is formed. | 1-Adamantyl-O-dimethylsulfoxonium ion |

Olefination Mechanisms via Trifluoroacetate Elimination

The trifluoroacetate group is an excellent leaving group, a property that can be exploited in elimination reactions to form alkenes (olefins). This strategy is particularly useful for the synthesis of α-methylenated carbonyl compounds, especially in sterically hindered systems. nih.gov

The mechanism involves the facile elimination of trifluoroacetate during the formation of the olefin. nih.gov This transformation represents a significant improvement over other methods when the carbonyl group is near bulky functional groups. The utility of this process has been demonstrated in the synthesis of derivatives of natural products like (+)-sclareolide and (-)-eburnamonine. nih.gov The progress of this elimination can be monitored, and mechanistic insights have been gained using techniques such as 19F NMR spectroscopy. nih.gov

Protonation Studies and Subsequent Transformations

The study of this compound in acidic environments reveals a chemistry dominated by the facile formation of the 1-adamantyl cation. The trifluoroacetate group is a weakly nucleophilic leaving group, meaning it readily departs from the adamantyl cage upon protonation of the ester oxygen. This process is central to understanding the subsequent transformations of the molecule.

In the presence of strong acids, such as trifluoroacetic acid, the initial step involves the protonation of the carbonyl oxygen of the trifluoroacetate moiety. This enhances the leaving group ability of trifluoroacetic acid, facilitating its departure and the formation of the tertiary 1-adamantyl carbocation. This carbocation is relatively stable due to the rigid, cage-like structure of the adamantane core, which helps to disperse the positive charge.

The formation of the 1-adamantyl cation is a key intermediate that dictates the subsequent reaction pathways. The transformations are highly dependent on the reaction medium and the nucleophiles present. In a low-nucleophilicity medium like trifluoroacetic acid, the adamantyl cation can persist and may undergo rearrangements or react with any available weak nucleophiles. For instance, studies on the phosphorylation of adamantane derivatives in trifluoroacetic acid have shown that adamantyl cations are key intermediates that can even undergo skeletal isomerizations. mdpi.com

In solvolysis reactions, where the solvent acts as the nucleophile, this compound readily undergoes ionization to the 1-adamantyl cation. rsc.org The rate of this process is influenced by the ionizing power of the solvent. The resulting carbocation can then be trapped by solvent molecules. For example, in aqueous solvent mixtures, the cation can react with water to form 1-adamantanol. In alcoholic solvents, the corresponding 1-adamantyl ethers are formed.

The product distribution from the reactions of the 1-adamantyl cation generated from precursors like this compound is a subject of detailed study. While specific product ratio data for the protonation of this compound is not extensively documented in isolation, analogous studies on the solvolysis of similar 1-adamantyl derivatives in various solvent systems provide valuable insights into the expected transformations. For instance, the solvolysis of 1-adamantyl chlorothioformate, which also proceeds through a 1-adamantyl cation intermediate, has been studied in detail, and the product distributions in different solvent mixtures have been quantified. mdpi.com

Below is an interactive data table illustrating the typical products formed from the 1-adamantyl cation in different nucleophilic environments, based on analogous systems.

Table 1: Representative Products from Transformations of the 1-Adamantyl Cation in Various Nucleophilic Media

Nucleophile/Solvent Product
Water (H₂O) 1-Adamantanol
Ethanol (C₂H₅OH) 1-Ethoxyadamantane
Acetic Acid (CH₃COOH) 1-Adamantyl acetate (B1210297)

In superacidic media, the 1-adamantyl cation can undergo more complex rearrangements. Although the 1-adamantyl cation is tertiary and relatively stable, under strongly acidic conditions, intermolecular hydride transfer reactions can occur, leading to the formation of the secondary 2-adamantyl cation. rsc.org This isomerization highlights the dynamic nature of the adamantyl cation and its susceptibility to the reaction environment.

Advanced Spectroscopic and Computational Approaches in Research of 1 Adamantyl Trifluoroacetate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-adamantyl trifluoroacetate (B77799), providing detailed information about its carbon-hydrogen framework and the influence of the trifluoroacetate substituent.

The high symmetry of the adamantyl group results in a relatively simple NMR spectrum. The ¹H NMR spectrum is characterized by two main signals corresponding to the methine (CH) protons at the bridgehead positions and the methylene (CH₂) protons on the cage faces.

¹H NMR: The protons of the adamantyl cage in related esters typically appear as broad multiplets. For 1-adamantyl trifluoroacetate, the bridgehead protons (adjacent to the ester group) are expected to be shifted downfield compared to unsubstituted adamantane (B196018) due to the electron-withdrawing effect of the trifluoroacetate group. The remaining bridgehead and methylene protons will appear at distinct chemical shifts, reflecting their unique chemical environments.

¹³C NMR: The ¹³C NMR spectrum provides clear signals for the different carbon atoms in the molecule. The carbon atom directly bonded to the oxygen of the ester group (C1) is significantly deshielded. The carbons of the trifluoromethyl group and the carbonyl carbon of the ester also give characteristic signals. The high symmetry of the adamantane cage simplifies the spectrum, with distinct peaks for the bridgehead and methylene carbons.

Nucleus Assignment Anticipated Chemical Shift (δ, ppm) Multiplicity
¹HAdamantyl CH (bridgehead)~2.2-2.4Broad Singlet
¹HAdamantyl CH₂ (cage)~1.7-2.1Multiplet
¹³CC=O (ester carbonyl)~155-160Singlet (quartet due to ¹⁹F coupling)
¹³CCF₃~115Quartet (due to ¹⁹F coupling)
¹³CC1 (quaternary adamantyl)~85-90Singlet
¹³CAdamantyl CH (bridgehead)~35-40Singlet
¹³CAdamantyl CH₂ (cage)~30-35Singlet

This interactive table provides anticipated chemical shift ranges based on analogous structures and general principles of NMR spectroscopy.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. magritek.com For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent, resulting in a single, sharp resonance in the ¹⁹F NMR spectrum.

The chemical shift of the CF₃ group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for mechanistic studies. manchester.ac.uk For instance, during the synthesis of this compound or in subsequent reactions such as solvolysis, the progress of the reaction can be monitored in real-time by observing the disappearance of the reactant's ¹⁹F signal and the appearance of the product's signal. nih.govresearchgate.net This method offers a clean spectral window, as there are typically no other fluorine signals, allowing for precise kinetic analysis without interference from proton or carbon signals. magritek.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although many adamantane derivatives have been characterized using this technique, specific crystallographic data for this compound is not widely published.

A crystallographic study of this compound would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the rigid adamantane cage and the trifluoroacetate group.

Conformation: Determining the rotational orientation of the trifluoroacetate group relative to the adamantane cage.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, which could be influenced by weak interactions involving the fluorine atoms and cage hydrogens.

For many liquid or amorphous small molecules that are difficult to crystallize on their own, cocrystallization with a host molecule can facilitate single-crystal X-ray analysis. nih.gov This technique could potentially be applied to determine the solid-state structure of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions from the trifluoroacetate group and the adamantane C-H bonds.

The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration of the ester. Due to the strong electron-withdrawing inductive effect of the three fluorine atoms, this band is shifted to a significantly higher wavenumber compared to non-fluorinated alkyl esters (which typically appear around 1735-1750 cm⁻¹). vscht.cz Other key absorptions include the strong C-F stretching bands and the characteristic aliphatic C-H stretching vibrations of the adamantyl cage. udel.edu

Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹) Intensity
C-H StretchAliphatic (Adamantyl)2850 - 2950Strong
C=O StretchTrifluoroacetate Ester~1780 - 1800Very Strong
C-F StretchTrifluoromethyl~1100 - 1300Very Strong, often multiple bands
C-O StretchEster~1000 - 1100Strong

This interactive table summarizes the key IR absorption bands expected for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. youtube.com In Electron Ionization (EI) mode, this compound will form a molecular ion (M⁺·), which then undergoes fragmentation.

The fragmentation is dominated by the cleavage of the ester bond to form the highly stable tertiary 1-adamantyl cation (C₁₀H₁₅⁺). This cation is typically the base peak in the spectrum due to the stability of the bridgehead carbocation. nih.govresearchgate.net Further fragmentation of the adamantane cage can lead to smaller ions.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Significance
248Molecular Ion[C₁₂H₁₅F₃O₂]⁺·Confirms molecular weight
1351-Adamantyl cation[C₁₀H₁₅]⁺Base Peak, indicates stable carbocation
93C₇H₉⁺[C₇H₉]⁺Common fragment from adamantane cage rearrangement nih.gov
79C₆H₇⁺[C₆H₇]⁺Common fragment from adamantane cage rearrangement nih.gov
69Trifluoromethylcarbonyl cation[CF₃CO]⁺Fragment from the trifluoroacetate group

This interactive table outlines the expected major fragments in the electron ionization mass spectrum of this compound.

Theoretical and Computational Chemistry for Mechanistic Insights and Structure-Reactivity Relationships

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), offers powerful insights into the electronic structure, stability, and reaction mechanisms of molecules, complementing experimental findings. griffith.edu.auweizmann.ac.il

For this compound, computational studies can be employed to:

Model Reaction Mechanisms: The solvolysis of 1-adamantyl derivatives is a classic system for studying reaction mechanisms. Computational models can map the potential energy surface for the reaction, identifying the transition states and intermediates, such as the 1-adamantyl cation. nih.gov This allows for a detailed understanding of the factors controlling the reaction rate.

Predict Spectroscopic Properties: Computational methods can predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic data. Comparing these calculated values with experimental results helps to confirm structural assignments and refine the understanding of the molecule's electronic properties.

Analyze Structure-Reactivity Relationships: By systematically modifying the structure in silico (e.g., changing the substituent on the adamantane cage), chemists can probe how changes in electronic and steric properties affect the molecule's stability and reactivity, guiding the design of new adamantane-based compounds. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and energetics of adamantane-based compounds. DFT methods are employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of computational cost and accuracy. acs.orgrsc.org For adamantane derivatives, DFT studies, often using functionals like B3LYP combined with basis sets such as 6-31G**, provide fundamental data on stability and reactivity. nih.gov

Research on adamantane cations, which are key intermediates in reactions involving this compound, has utilized DFT to determine the relative stabilities of various isomeric structures. For instance, calculations on adamantanediyl dications (C₁₀H₁₄²⁺) revealed that the 1,3-adamantanediyl dication, featuring two bridgehead carbocationic centers, is the most stable isomer. nih.govnih.gov Such computational studies are crucial for understanding the potential energy surface of reactions where the adamantyl moiety undergoes electronic changes.

DFT calculations are also instrumental in predicting thermodynamic properties. By computing zero-point energy, enthalpy, and entropy, researchers can investigate reaction mechanisms and predict the feasibility of synthetic pathways involving adamantane derivatives. acs.org The complexation energies and electronic properties of various adamantane derivatives have been systematically studied, revealing insights into their binding abilities and frontier molecular orbital energy gaps. dergipark.org.tr

Table 1: DFT Calculated Relative Energies of Adamantanediyl Dications (C₁₀H₁₄²⁺)

IsomerRelative Energy (kcal/mol) at B3LYP/6-31G**
1,3-adamantanediyl dication (1b)0.0
1,9-adamantanediyl dication (1c)0.4

This table illustrates the relative stability of adamantane dication isomers as determined by DFT calculations, highlighting the energetic favorability of the 1,3-dication. nih.gov

Molecular Mechanics for Conformational Analysis

Molecular mechanics (MM) serves as a powerful tool for exploring the conformational landscape of complex molecules, including those containing the bulky adamantyl group. While the adamantane cage itself is rigid, substituents attached to it can often rotate, leading to multiple stable conformations (conformers). MM methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry, making it feasible to screen a large number of possible conformations.

In the study of adamantyl-based acyl-thioureas, a combination of molecular mechanics and DFT calculations was used to identify several stable conformers. nih.gov The initial exploration with MM can efficiently map the potential energy surface, identifying low-energy regions that can then be subjected to more accurate, but computationally expensive, DFT optimizations. This hierarchical approach is essential for accurately predicting the most stable conformer, which in the case of the studied acyl-thioureas, adopted an S-shaped geometry. nih.gov The steric constraints imposed by the adamantyl group play a significant role in determining the accessible conformations.

Quantum Mechanical Approaches, including GIAO-NMR Studies of Carbocations

Quantum mechanical (QM) methods are indispensable for accurately predicting spectroscopic properties and exploring reactive intermediates like carbocations. researchgate.netsnf.ch The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a leading approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com

The 1-adamantyl cation is a classic example of a stable carbocation and a likely intermediate in solvolysis reactions of this compound. Accurately predicting its ¹³C NMR spectrum has been a significant computational challenge. Studies have shown that high-level methods are required to achieve good agreement with experimental data. For example, while standard DFT (B3LYP) and MP2 calculations can result in significant errors for the carbon chemical shifts, employing optimized geometries from coupled-cluster theory (CCSD(T)) can reduce these errors. comporgchem.com The GIAO-DFT calculated δ¹³C value for the cationic carbon (C⁺) in the 1-adamantyl cation is around 310.2 ppm, which compares reasonably with the experimental value of 301.0 ppm. nih.gov This demonstrates the power of GIAO-NMR in characterizing the electronic environment of specific atoms within a molecule, providing crucial evidence for the structure of transient species. nih.govcomporgchem.com

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1-Adamantyl Cation

Carbon AtomExperimental Shift (ppm)Calculated Shift (GIAO-DFT) (ppm)
C1 (C+)301.0310.2
C3,5,766.0-
C2,8,941.0-
C4,6,1031.0-

This table highlights the application of GIAO-DFT in predicting the NMR spectrum of the 1-adamantyl cation, a key intermediate. nih.govcomporgchem.com

Energy Decomposition Analysis for Bond Interactions

Energy Decomposition Analysis (EDA) is a powerful computational method that provides a quantitative interpretation of the nature of chemical bonds by partitioning the total interaction energy between two molecular fragments into physically meaningful components. researchgate.netsoton.ac.uk The interaction energy (ΔE_int) is typically broken down into three main terms:

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing term that arises from the quantum mechanical repulsion between electrons of the same spin when the fragments are brought together.

Orbital Interaction (ΔE_orb): The stabilizing term resulting from the mixing of occupied and unoccupied orbitals of the fragments, which accounts for charge transfer and polarization (covalency). researchgate.net

While specific EDA studies on this compound are not prominent, the methodology can be applied to understand the bond between the adamantyl cation (Ad⁺) and the trifluoroacetate anion (CF₃COO⁻). Such an analysis would quantify the electrostatic attraction between the positively charged adamantyl cage and the negative carboxylate group, as well as the covalent character arising from orbital interactions. EDA can distinguish whether the bond is primarily ionic or has significant covalent contributions, offering deep insights into the molecule's stability and reactivity. rsc.orgarxiv.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a versatile graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govbiointerfaceresearch.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. The surface is defined by partitioning the crystal's electron density into molecular regions.

Key properties mapped onto the Hirshfeld surface include:

d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. researchgate.net

Shape Index and Curvedness: These properties reveal the shape of the surface, helping to identify features like π-π stacking interactions. lupinepublishers.com

The information from the 3D Hirshfeld surface can be summarized in a 2D "fingerprint plot," which plots the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). biointerfaceresearch.com The plot provides a quantitative summary of the types and relative significance of different intermolecular contacts. rsc.org

For adamantane derivatives, Hirshfeld analysis has been used to study the packing forces. nih.govnih.gov For example, in adamantane-oxadiazole hybrid compounds, the analysis identified key C-H···N and C-H···F interactions that govern the crystal packing. researchgate.net The fingerprint plots quantify the percentage contribution of each type of contact (e.g., H···H, O···H, C···H), revealing the dominant forces responsible for the supramolecular architecture. nih.govnih.gov This approach is invaluable for understanding the solid-state properties of this compound and related materials.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Adamantane Derivative

Contact TypePercentage Contribution (%)
H···H~40%
O···H / H···O~34%
C···H / H···C~18%
F···H / H···FVariable

This representative table shows how 2D fingerprint plots derived from Hirshfeld surfaces can quantify the relative importance of different non-covalent interactions in the crystal structure of adamantane-containing molecules. nih.govbiointerfaceresearch.com

Intermolecular Interactions and Supramolecular Chemistry Pertaining to 1 Adamantyl Trifluoroacetate

Hydrogen Bonding Interactions within Adamantyl Systems (e.g., C-H···N, C-H···S)

While conventional hydrogen bonds are not a primary feature of the adamantane (B196018) cage itself, the C-H bonds of the adamantyl group can act as weak hydrogen bond donors. In adamantane derivatives functionalized with hydrogen bond acceptors, such as nitrogen or sulfur atoms, C-H···N and C-H···S interactions can play a significant role in stabilizing the crystal packing.

In the context of 1-adamantyl trifluoroacetate (B77799), the adamantyl C-H groups can act as donors, and the oxygen and fluorine atoms of the trifluoroacetate group can act as acceptors. This would lead to the formation of intramolecular and intermolecular C-H···O and C-H···F hydrogen bonds. While direct studies on 1-adamantyl trifluoroacetate are not prevalent, research on other adamantane derivatives provides insight into the nature of these interactions. For instance, in adamantane-linked 1,2,4-triazole N-Mannich bases, weak intramolecular C-H···O interactions have been observed. Furthermore, intermolecular C-H···N and C-H···S interactions have been identified as crucial for the stabilization of the crystal structures of these compounds.

The following table summarizes representative hydrogen bonding interactions observed in adamantyl systems, which can be extrapolated to understand the potential interactions in this compound.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Adamantyl Systems
C-H···N Adamantyl C-HNitrogenVariesStabilizes crystal packing in nitrogen-containing derivatives.
C-H···S Adamantyl C-HSulfurVariesContributes to the supramolecular architecture of sulfur-containing adamantane compounds.
C-H···O Adamantyl C-HOxygen2.40Important for solid-state formation and can be a primary contributor to molecular attraction.

Non-Covalent Interactions, including CH···π and σ-σ Stacking

Beyond classical hydrogen bonds, weaker non-covalent interactions are instrumental in defining the supramolecular chemistry of adamantane derivatives. These include CH···π interactions and, notably, σ-σ stacking.

σ-σ Stacking: A particularly interesting and less intuitive interaction is σ-σ stacking. Research has shown that σ-σ stacking interactions between neighboring non-conjugated molecules, such as adamantane, can provide an efficient pathway for charge transport. researchgate.netspringernature.com This indicates that even in the absence of π-systems, significant through-space interactions can occur. Theoretical calculations have revealed that efficient charge transport can happen between two molecules configured with σ-σ stacking. researchgate.net In the case of this compound, the bulky adamantane cages of adjacent molecules can engage in these stabilizing σ-σ interactions, influencing the electronic properties of the resulting assembly. The interaction energy in σ-σ dimers of aliphatic molecules like adamantane is primarily driven by dispersion forces. nih.gov

The trifluoroacetate group in this compound can also participate in σ-hole interactions, where the electron-deficient outer lobe of a p orbital on an atom involved in a covalent bond interacts with a negative site. nih.govrsc.org

Interaction TypeDescriptionSignificance in Adamantyl Systems
CH···π Interaction between a C-H bond of the adamantyl group and an aromatic π-system.Contributes to the organization of adamantyl moieties in the presence of aromatic co-formers.
σ-σ Stacking Stacking interaction between the σ-frameworks of adjacent adamantane cages.Provides a pathway for charge transport and contributes to the stability of molecular junctions. researchgate.netspringernature.com

Influence of Intermolecular Forces on Molecular Conformation and Self-Assembly

The self-assembly of adamantyl-substituted molecules on surfaces is a clear example of this influence. For instance, adamantyl-substituted polythiophenes can be guided into specific arrangements by self-assembled monolayers (SAMs) that interact with either the adamantyl or the thiophene functionality. This results in distinct topologies compared to unmodified surfaces.

In the solid state, the balance between hydrogen bonding, van der Waals forces, and other non-covalent interactions dictates the crystal packing. The bulky and lipophilic nature of the adamantane cage often drives it to aggregate, a phenomenon that can be modulated by the presence of other functional groups capable of forming more specific interactions like hydrogen bonds.

Stereochemical Implications Derived from Intermolecular Interactions

The tetrahedral-like symmetry of the adamantane core has interesting stereochemical consequences. stackexchange.com While adamantane itself is achiral, appropriate substitution can lead to chiral molecules. yale.eduyoutube.com For example, an adamantane molecule with four different substituents at the bridgehead positions is chiral. youtube.com

Intermolecular interactions can play a crucial role in the expression and transfer of chirality at the supramolecular level. In self-assembled systems, the chirality of individual adamantane-based building blocks can be translated into chiral nanostructures. nih.gov Even achiral adamantane derivatives can potentially form chiral assemblies if the packing is guided by chiral templates or if spontaneous resolution occurs during crystallization.

The directional nature of hydrogen bonds and other non-covalent interactions can enforce a specific spatial arrangement of adamantyl units, leading to the formation of helical or other chiral supramolecular structures. While specific examples involving this compound are not available, the principles of supramolecular chirality suggest that under appropriate conditions, its self-assembly could lead to chiral aggregates. nih.gov

Advanced Organic Synthesis Applications Utilizing 1 Adamantyl Trifluoroacetate As a Key Intermediate or Reagent

Adamantylation Reactions with Diverse Nucleophiles

The primary application of 1-adamantyl trifluoroacetate (B77799), or its in situ generation from precursors like 1-adamantanol (B105290) in trifluoroacetic acid (TFA), is the adamantylation of various nucleophiles. The highly electrophilic 1-adamantyl cation formed in the strongly acidic and polar medium readily reacts with a range of nucleophiles, including nitrogen, phosphorus, and sulfur-containing compounds.

Nitrogen Nucleophiles : A significant area of application is the N-adamantylation of heterocyclic bases and amides. For instance, the adamantylation of adenine (B156593) and its derivatives with 1-adamantanol in trifluoroacetic acid leads to the formation of 9-(1-adamantyl)adenines. researchgate.net This method provides an efficient route to modify nucleobases, which is of interest in medicinal chemistry. The Ritter reaction, where a nitrile acts as the nucleophile to trap a carbocation, can also be employed to produce N-adamantylcarboxamides from various heterocyclic and phenolic compounds. researchgate.net

Phosphorus Nucleophiles : Reactions with P-nucleophiles have also been explored. The interaction of hydroxy adamantanes with phosphorus nucleophiles in trifluoroacetic acid can selectively yield the corresponding dichlorophosphoryl derivatives. researchgate.net These reactions highlight the ability to form C-P bonds using the adamantyl cation.

Sulfur Nucleophiles : Sulfur-containing compounds are effective nucleophiles for the adamantyl cation. The reaction of 1-adamantanol in refluxing trifluoroacetic acid with thiols can produce adamantylsulfanyl compounds. researchgate.net

The table below summarizes representative examples of adamantylation reactions involving various nucleophiles where 1-adamantyl trifluoroacetate is a key reactive intermediate.

Nucleophile ClassSpecific ExampleProduct TypeReference
Nitrogen (Heterocycle)Adenine9-(1-Adamantyl)adenine researchgate.net
Nitrogen (Amide)Heterocyclic CarboxamidesN-Adamantylcarboxamides researchgate.net
PhosphorusP-nucleophilesDichlorophosphoryl derivatives researchgate.net
SulfurThiocresolsS-Adamantylated thiocresols researchgate.net

Role in the Synthesis of Adamantane-Containing Heterocyclic Compounds

The introduction of the adamantane (B196018) scaffold into heterocyclic structures is a key strategy in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability. nih.gov this compound, as a generator of the 1-adamantyl cation, is instrumental in synthetic routes leading to these complex molecules.

The adamantyl cation can be trapped by various heterocyclic precursors to afford novel structures. For example, the C-N coupling of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones with 1-adamantanol in an acidic medium results in N-alkylation and rearrangement to form adamantylated 1,2,4-triazolo[4,3-a]pyrimidinium-5-olates. researchgate.net Another important application is in the synthesis of adamantane-substituted thiadiazoles and triazoles. The synthesis often begins with adamantane-1-carbonyl chloride, which is converted to a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo acid- or base-catalyzed cyclocondensation to yield 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine or 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, respectively. nih.gov While not directly using this compound, these syntheses illustrate the broader strategy of incorporating adamantane into heterocycles, a process where the electrophilic adamantyl source is key.

Examples of adamantane-containing heterocyclic compounds synthesized using adamantylating agents in acidic media are shown below.

Starting MaterialAdamantyl SourceHeterocyclic Product
1,2,4-Triazolo[1,5-a]pyrimidin-7-one1-Adamantanol in acidAdamantylated 1,2,4-triazolo[4,3-a]pyrimidinium-5-olate
2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide(Internal Adamantyl Group)5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine
2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide(Internal Adamantyl Group)5-(Adamantan-1-yl)-1,2,4-triazole-3-thione

Utility in Facile α-Methylenation of Carbonyl Groups

A distinct and valuable application of trifluoroacetate esters is in the α-methylenation of carbonyl compounds. This transformation is achieved through a facile elimination of the trifluoroacetate group. nih.gov An efficient method for this reaction utilizes paraformaldehyde and diisopropylammonium trifluoroacetate, often with a catalytic amount of acid or base, to directly methylenate carbonyl compounds in high yields. rsc.org

This methodology is particularly advantageous for substrates where the carbonyl group is sterically hindered. The process allows for the synthesis of α,β-unsaturated ketones, lactams, and lactones. nih.gov The facile release of the trifluoroacetate anion is a key driving force for the elimination step that forms the double bond. nih.gov While the literature highlights the use of diisopropylammonium trifluoroacetate, the underlying principle of trifluoroacetate as an excellent leaving group is broadly applicable. This chemistry has been successfully applied to complex natural products like (+)-sclareolide and (-)-eburnamonine, demonstrating its utility in contexts where traditional methods might fail due to steric hindrance. nih.gov

Application in Protective Group Chemistry and Deprotection Strategies

The adamantyl group can serve as a bulky, acid-labile protecting group, particularly for alcohols, carboxylic acids, and amines. The introduction of this group can be achieved using 1-adamantanol in the presence of trifluoroacetic acid, proceeding through a this compound intermediate. Conversely, the removal of adamantyl-based protecting groups is often accomplished using strong acids, such as trifluoroacetic acid (TFA).

The trifluoroacetyl (Tfa) group itself is also a useful protecting group for amines. organic-chemistry.org Its removal is typically performed under basic conditions. guidechem.com However, the use of trifluoroacetic acid is more commonly associated with the cleavage of other acid-sensitive protecting groups. For example, the tert-butyloxycarbonyl (Boc) group, widely used in peptide synthesis, is readily removed by treatment with TFA. wikipedia.org

A notable application in this area is the development of trifluoroacetic acid-labile sulfonate protecting groups. nih.gov For example, the 2-(trifluoromethyl)-2-propyl (TFMT) group for sulfonates is stable to nucleophiles but is efficiently cleaved with TFA. nih.gov This strategy allows for the synthesis and purification of complex sulfonated molecules in organic solvents, with a final, clean deprotection step using TFA. nih.gov This highlights the dual role of the trifluoroacetate moiety: as a component of the protecting group itself or as the deprotecting agent (in its acid form).

The table below outlines the roles of adamantyl and trifluoroacetate moieties in protective group chemistry.

MoietyRoleIntroduction/Cleavage ConditionsApplication ExampleReference
1-AdamantylProtecting GroupCleavage with Trifluoroacetic Acid (TFA)Protection of functional groups wikipedia.org
Trifluoroacetyl (Tfa)Protecting GroupCleavage with base (e.g., K2CO3/MeOH/H2O)Amine protection organic-chemistry.orgguidechem.com
Trifluoroacetic Acid (TFA)Deprotecting AgentUsed to cleave acid-labile groupsRemoval of Boc and TFMT protecting groups wikipedia.orgnih.gov

Analytical Methodologies for the Quantitative and Qualitative Study of 1 Adamantyl Trifluoroacetate in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the analysis of 1-adamantyl trifluoroacetate (B77799), providing the means to separate it from starting materials, byproducts, and other impurities. Both gas and liquid chromatography can be applied, with the choice depending on the specific requirements of the analysis.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like 1-adamantyl trifluoroacetate. The trifluoroacetyl group significantly increases the volatility of the parent molecule, 1-adamantanol (B105290), making its derivative ideal for GC analysis. The introduction of fluorine atoms enhances analyte volatility, which can lead to shorter retention times and improved peak shapes compared to less volatile derivatives. mdpi.com GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for both qualitative identification and quantitative assessment of purity.

Typical GC methods would involve a capillary column with a nonpolar or medium-polarity stationary phase. A nonpolar silicone-based phase is often suitable for the analysis of adamantane (B196018) derivatives. nih.gov Detection can be accomplished using a Flame Ionization Detector (FID), which offers robust quantification, or a Mass Spectrometer (MS), which provides structural information for definitive identification.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Typical Setting Purpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness Provides high-resolution separation of analytes.
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) A versatile, medium-polarity phase suitable for a wide range of organic molecules.
Injector Temp. 250 °C Ensures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column.
Oven Program 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C Temperature gradient to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for quantitative analysis; MS for identification and quantification.

| Detector Temp. | 280-300 °C | Prevents condensation of the analyte post-separation. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including adamantane derivatives that may not be suitable for GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net This technique separates compounds based on their hydrophobicity.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Adamantane Systems

Parameter Typical Setting Purpose
Column C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm particle size Standard reversed-phase column for separating hydrophobic compounds.
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) Polar mobile phase for elution. TFA acts as an ion-pairing agent to improve peak shape.
Elution Mode Isocratic or Gradient Isocratic for simple mixtures; gradient for complex samples with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns.
Column Temp. 25-40 °C Controlled temperature for reproducible retention times.
Detector UV-Vis Detector Monitors absorbance, typically at low wavelengths (e.g., 210 nm) for ester groups.

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. In the context of this compound, the compound itself is the product of a derivatization reaction designed to improve the analytical performance of its precursor, 1-adamantanol.

Alcohols like 1-adamantanol can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing through interactions with active sites in the GC system, and their relatively lower volatility. Conversion to a trifluoroacetyl ester, a process known as trifluoroacetylation, effectively addresses these issues. mdpi.comnih.gov

The reaction is typically carried out using trifluoroacetic anhydride (B1165640) (TFAA). This derivatization offers several key advantages:

Increased Volatility : The trifluoroacetate derivative is significantly more volatile than the parent alcohol, leading to shorter retention times and analysis efficiency in GC. mdpi.com

Improved Peak Shape : By masking the polar hydroxyl group, the derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks. nih.gov

Enhanced Stability : Trifluoroacetate derivatives are often more thermally stable than other derivatives, which is beneficial for GC analysis. mdpi.com

Increased Sensitivity for Electron Capture Detection (ECD) : The presence of electronegative fluorine atoms makes the derivative highly responsive to an Electron Capture Detector, allowing for trace-level analysis if required.

Therefore, the synthesis of this compound is a prime example of a derivatization strategy employed to make a polar adamantane derivative more amenable to high-resolution GC analysis.

Spectroscopic Quantification Methods, including UV-Vis Spectroscopy

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are standard techniques for the quantitative analysis of compounds in solution. The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

However, the direct application of UV-Vis spectroscopy for the quantification of this compound presents challenges. The adamantane cage itself does not possess a chromophore that absorbs in the standard UV-Vis range (220-800 nm). The trifluoroacetate group contains a carbonyl (C=O) functional group, which exhibits a weak n→π* electronic transition. This absorption typically occurs at low wavelengths, around 200-220 nm. mdpi.com

Quantification in this region is often problematic due to:

Low Molar Absorptivity : The n→π* transition of esters is inherently weak, leading to low sensitivity.

Solvent Interference : Many common HPLC solvents, such as acetonitrile, have a UV cutoff in this region, which can interfere with the measurement. sigmaaldrich.com

For these reasons, direct UV-Vis spectroscopy is not an ideal method for the sensitive quantification of this compound. A more viable approach for quantification using UV-Vis would involve a secondary derivatization step to introduce a strong chromophore into the molecule. For instance, adamantane derivatives containing primary amine groups can be reacted with reagents like bromophenol blue to form intensely colored products that absorb in the visible region (e.g., around 408 nm), allowing for sensitive spectrophotometric determination. nih.govresearchgate.net For this compound, however, chromatographic methods with detectors like FID or MS are generally more direct and sensitive for quantification.

Table 3: Relevant Chromophores for UV-Vis Spectroscopy

Functional Group Chromophore Typical λmax (nm) Molar Absorptivity (ε)
Ester Carbonyl (C=O) ~205-215 Low (~50-100)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.